molecular formula C28H26FN3O6 B11076892 Ethyl 4-(3-{(4-fluorobenzyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{(4-fluorobenzyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11076892
M. Wt: 519.5 g/mol
InChI Key: APZNDERALPUDOS-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{(4-fluorobenzyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxyphenyl group, and a pyrrolidinyl benzoate moiety.

Preparation Methods

The synthesis of Ethyl 4-(3-{(4-fluorobenzyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the fluorobenzyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl intermediate.

    Coupling with methoxyphenyl isocyanate: The fluorobenzyl intermediate is then reacted with 4-methoxyphenyl isocyanate to form the corresponding urea derivative.

    Cyclization: The urea derivative undergoes cyclization to form the pyrrolidinyl benzoate structure.

    Esterification: The final step involves the esterification of the benzoate moiety with ethanol to form the ethyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to improve yield and efficiency.

Chemical Reactions Analysis

Ethyl 4-(3-{(4-fluorobenzyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-(3-{(4-fluorobenzyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{(4-fluorobenzyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Ethyl 4-(3-{(4-fluorobenzyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can be compared with similar compounds such as:

    Ethyl 4-(3-{(4-methylbenzyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate: This compound has a methyl group instead of a fluorine atom, which may affect its reactivity and biological activity.

    Ethyl 4-(3-{(4-ethoxybenzyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate: The presence of an ethoxy group can influence the compound’s solubility and interaction with biological targets.

    Ethyl 4-(3-{(4-chlorobenzyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate: The chlorine atom may enhance the compound’s stability and resistance to metabolic degradation.

Properties

Molecular Formula

C28H26FN3O6

Molecular Weight

519.5 g/mol

IUPAC Name

ethyl 4-[3-[(4-fluorophenyl)methyl-[(4-methoxyphenyl)carbamoyl]amino]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C28H26FN3O6/c1-3-38-27(35)19-6-12-22(13-7-19)32-25(33)16-24(26(32)34)31(17-18-4-8-20(29)9-5-18)28(36)30-21-10-14-23(37-2)15-11-21/h4-15,24H,3,16-17H2,1-2H3,(H,30,36)

InChI Key

APZNDERALPUDOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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